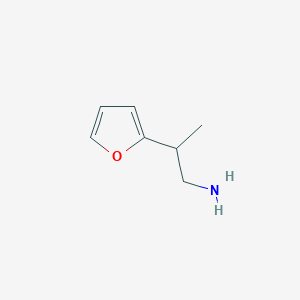

2-(Furan-2-yl)propan-1-amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C7H11NO |

|---|---|

Molecular Weight |

125.17 g/mol |

IUPAC Name |

2-(furan-2-yl)propan-1-amine |

InChI |

InChI=1S/C7H11NO/c1-6(5-8)7-3-2-4-9-7/h2-4,6H,5,8H2,1H3 |

InChI Key |

NOWYAPWBUJOISQ-UHFFFAOYSA-N |

Canonical SMILES |

CC(CN)C1=CC=CO1 |

Origin of Product |

United States |

Synthetic Methodologies for 2 Furan 2 Yl Propan 1 Amine and Its Analogues

Direct Reductive Amination Strategies for Furan-Based Precursors

Direct reductive amination is a cornerstone for the synthesis of amines, offering an efficient transformation of carbonyl compounds into their corresponding amine derivatives. mdpi.com This strategy is particularly valuable for the valorization of bio-based furanic aldehydes and ketones. mdpi.com

The reductive amination of aldehydes and ketones is a widely adopted approach for amine synthesis due to its operational simplicity and the generation of water as the primary byproduct. mdpi.com The reaction mechanism proceeds through two key steps: the initial condensation of a carbonyl compound (such as 2-(Furan-2-yl)propanone) with an amine source, typically ammonia, to form an imine intermediate. This is followed by the in-situ hydrogenation of the imine to yield the desired primary amine, 2-(Furan-2-yl)propan-1-amine. mdpi.com

This methodology is applicable to a variety of furan-based carbonyl precursors, including furfural (B47365) (FF), 5-hydroxymethylfurfural (B1680220) (HMF), and 2,5-diformylfuran (DFF), which are important platform molecules derived from lignocellulosic biomass. mdpi.com However, the process requires careful optimization of a catalytic system to favor the hydrogenation of the imine intermediate over potential side reactions, such as the direct hydrogenation of the starting carbonyl compound, over-alkylation of the product amine, or polymerization. mdpi.com

The success of reductive amination hinges on the selection of an appropriate catalyst. A diverse array of heterogeneous catalytic systems, employing both noble and non-noble metals, have been investigated for the synthesis of furan-based amines. mdpi.com

Noble Metal Catalysts: Ruthenium-based catalysts are highly effective. For instance, Ru/Al2O3 has been identified as an active and selective catalyst for the reductive amination of various aldehydes and ketones. scispace.comresearchgate.net Other supports like Nb2O5 and ZrO2 have also been successfully used with ruthenium. nih.gov Palladium-based catalysts, such as Pd/C, are also employed, although they may exhibit lower selectivity in certain reactions compared to other systems. mdpi.com Iridium catalysts, like Ir/SiO2-SO3H, have been utilized for specific applications such as the reductive amination of furfural with aniline. mdpi.com

Non-Noble Metal Catalysts: Nickel-based catalysts have emerged as a cost-effective and highly efficient alternative. Ni/SBA-15, for example, demonstrated superior yields of 5-(hydroxymethyl)furfurylamine (HMFA) from HMF compared to several noble metal catalysts. mdpi.com Similarly, Ni-Al mixed oxide (NiyAlOx) catalysts have shown excellent performance, achieving a 99% yield of 5-aminomethyl-2-furylmethanol from HMF in aqueous ammonia under mild conditions. nih.govacs.org Cobalt-based systems, such as silica-supported cobalt nanoparticles, have also proven effective, affording high yields of HMFA. mdpi.com Copper-based catalysts like CuAlOx are noted for their selectivity towards the hydrogenation of C=N bonds and have been used in flow reactors for the continuous synthesis of N-substituted furan (B31954) amines with yields up to 97%. mdpi.commdpi.comnih.gov

| Catalyst System | Furan Precursor | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Ni6AlOx | 5-Hydroxymethylfurfural (HMF) | 5-Aminomethyl-2-furylmethanol | 99 | nih.govacs.org |

| CuAlOx | 5-Hydroxymethylfurfural (HMF) | N-phenyl-HMFA | 97 | mdpi.commdpi.com |

| Ru1/NC SAC | Furfural (FF) | Furfurylamine (FAM) | 97 | mdpi.com |

| Co-Co3O4@SiO2 | 5-Hydroxymethylfurfural (HMF) | 5-(Hydroxymethyl)furfurylamine (HMFA) | 94 | mdpi.com |

| Ni/SBA-15 | 5-Hydroxymethylfurfural (HMF) | 5-(Hydroxymethyl)furfurylamine (HMFA) | ~90 | mdpi.com |

Biocatalysis offers a green and highly selective alternative for amine synthesis. Transaminases (TAs), in particular, are powerful enzymes for the asymmetric synthesis of chiral amines from prochiral ketones. nih.gov This approach is directly relevant for producing enantiomerically pure forms of 2-(Furan-2-yl)propan-1-amine from 2-(furan-2-yl)propanone.

Researchers have screened libraries of TAs to identify candidates for the amination of furan-based aldehydes and ketones. nih.gov Several (S)-selective TAs have shown high activity, with the enzyme from Shimia marina (SMTA) being particularly effective in converting furan aldehydes to their corresponding amines with complete conversion. nih.gov The use of ω-transaminases, such as the one from Vibrio fluvialis JS17, has been established for synthesizing chiral amines with excellent enantiomeric excess (>99%). nih.gov

A significant advantage of biocatalysis is the potential for chemoenzymatic cascades, where a chemical step to produce the furanic precursor from biomass is followed by an enzymatic amination step. researchgate.net Challenges such as product inhibition can be addressed through process engineering, for instance, by incorporating a dehydrogenase to remove inhibitory byproducts like pyruvate. nih.gov

Stereoselective and Asymmetric Synthesis of 2-(Furan-2-yl)propan-1-amine

The synthesis of single-enantiomer chiral amines is of paramount importance, as the biological activity of many pharmaceuticals is stereospecific. yale.edusigmaaldrich.com Asymmetric catalysis provides the most direct and efficient means to achieve this.

Transition metal complexes featuring chiral ligands are the workhorses of asymmetric synthesis. yale.edu For the production of chiral amines, including 2-(Furan-2-yl)propan-1-amine, iridium, rhodium, and ruthenium complexes have demonstrated exceptional efficacy in asymmetric hydrogenation reactions. acs.org

Iridium Complexes: Chiral iridium catalysts are particularly effective for the asymmetric hydrogenation of imines. Complexes such as Ir/(S,S)-f-Binaphane have been used to hydrogenate N-alkyl α-aryl furan-containing imines, affording chiral amines with high enantioselectivity (up to 95% ee). acs.orgacs.org

Rhodium and Ruthenium Complexes: Chiral Rhodium- and Ruthenium-BINAP complexes are well-established catalysts for the enantioselective hydrogenation of various unsaturated substrates, including furan derivatives. researchgate.net Noyori-type Ru(II)(diphosphine)(diamine) complexes are also potent precatalysts for the asymmetric reduction of a wide range of imines.

The asymmetric hydrogenation of a prochiral furan-containing imine, formed from 2-(furan-2-yl)propanone, represents the most direct route to enantiomerically enriched 2-(Furan-2-yl)propan-1-amine. acs.org This transformation can be complicated by factors like the potential for imine-enamine tautomerization and the interconversion of imine E/Z isomers, which can erode the enantioselectivity. acs.org

Despite these challenges, significant progress has been made. The use of robust chiral catalysts, such as the aforementioned iridium complexes, has enabled the efficient and highly enantioselective synthesis of chiral amines derived from furan-containing imines. acs.orgacs.org Palladium-catalyzed asymmetric hydrogenation also presents a viable, though less common, alternative for certain classes of imines and enamides. dicp.ac.cn The selection of the appropriate combination of metal, chiral ligand, and reaction conditions is critical to overcoming these hurdles and achieving high yields and enantiomeric excesses.

| Catalyst System | Substrate Type | Product Type | Enantiomeric Excess (ee %) | Reference |

|---|---|---|---|---|

| Ir-(S,S)-f-binaphane | Unprotected N-H Ketoimines | Chiral Amines | Up to 95 | acs.org |

| [Ir(COD)Cl]2/(S)-Xyl-C3*-TunePhos | Seven-membered Cyclic Imines | Chiral Amines | Up to 94 | nih.gov |

| Ir/(S,S)-f-Binaphane-L7 | N-alkyl α-aryl furan-containing imines | Chiral Amines | Up to 90 | acs.org |

| Ru/Rh-BINAP Complexes | 4-(hydroxymethyl)furan-2(5H)-one | Optically active γ-butyrolactones | Variable (up to 100) | researchgate.net |

| RuCl2(diphosphine)(diamine) | Aromatic and Cyclic Imines | Chiral Amines | Good to High |

Strategies for Chiral Resolution and Enantiopurity Determination (e.g., Chiral HPLC, NMR Derivatization)

The separation of enantiomers and the determination of enantiomeric purity are critical steps in the synthesis of chiral amines like 2-(furan-2-yl)propan-1-amine. Several methods are employed for this purpose, with chiral High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) derivatization being prominent techniques.

Chiral HPLC stands as a powerful tool for the analytical and preparative separation of enantiomers. This technique utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers of the analyte, leading to different retention times and thus, separation. For furan-containing chiral amines and their derivatives, cellulose-based CSPs have been effectively used. mdpi.com The choice of mobile phase composition is crucial for achieving baseline separation of the enantiomers. mdpi.com This method is not only used for separating the final amine product but also for monitoring the progress of kinetic resolutions of precursor molecules. mdpi.comresearchgate.net

NMR Derivatization offers an alternative and often rapid method for determining the enantiomeric excess (ee) of chiral amines. This approach involves reacting the chiral amine with a chiral derivatizing agent (CDA) to form a mixture of diastereomers. These diastereomers exhibit distinct signals in the NMR spectrum, and the ratio of their integration values corresponds to the enantiomeric ratio of the original amine. nih.govbath.ac.ukresearchgate.net

A notable protocol involves a three-component condensation of the primary amine with 2-formylphenylboronic acid and an enantiopure binaphthol derivative, such as (S)-BINOL. nih.govbath.ac.ukresearchgate.netresearchgate.net This reaction rapidly forms diastereoisomeric iminoboronate esters, which show well-resolved signals in the ¹H NMR spectrum, allowing for straightforward determination of enantiopurity. nih.govbath.ac.ukresearchgate.net This method is advantageous due to its simplicity, speed, and the wide range of amines it can resolve. acs.org

Another approach utilizes enantiopure BINOL derivatives as chiral solvating agents. nih.gov In this method, the chiral amine and the solvating agent are simply mixed in an NMR tube. The resulting diastereomeric complexes exhibit separate resonance peaks in the ¹H or ¹⁹F NMR spectra, allowing for the calculation of enantiomeric excess without the need for covalent bond formation. nih.gov

Interactive Data Table: Comparison of Chiral Resolution and Enantiopurity Determination Methods

| Method | Principle | Advantages | Disadvantages |

| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase. | High resolution, applicable for both analytical and preparative scales. | Requires specialized and often expensive chiral columns. |

| NMR Derivatization with CDAs | Formation of diastereomers with distinct NMR signals. | Rapid, does not require a specialized instrument beyond a standard NMR spectrometer. | Potential for kinetic resolution, derivatizing agent may be expensive or moisture-sensitive. acs.org |

| NMR with Chiral Solvating Agents | Formation of transient diastereomeric complexes. | Very rapid, no covalent modification required. | Peak separation may not be as large as with derivatization, may not be effective for all amines. |

Multi-Step Synthesis from Furan Derivatives

The synthesis of 2-(furan-2-yl)propan-1-amine and its analogues often involves multi-step sequences starting from readily available furan derivatives. These routes offer flexibility in introducing structural diversity and controlling stereochemistry.

Cyclopropanation Routes

Cyclopropanation reactions serve as a key strategy for constructing the carbon skeleton of 2-(furan-2-yl)propan-1-amine precursors. One approach involves the reaction of a furan derivative with a suitable carbene or carbene equivalent. For instance, palladium-catalyzed C-H activation followed by alkene insertion and annulation can lead to the formation of cyclopropane derivatives from cyclic 1,3-diones and alkenes, which could serve as precursors to furan-containing structures. rsc.org Another method involves the reaction of α,β-alkenyl ketones with 3-chloro-3-phenyldiazirines in a one-pot sequence that includes cyclopropanation. researchgate.net Furthermore, transition-metal-free cyclopropanation of 2-aminoacrylates with N-tosylhydrazones provides a route to cyclopropane α-amino acids, which are valuable intermediates. researchgate.net

Oxidative Dearomatization and Cyclization Pathways

Oxidative dearomatization of the furan ring is a powerful transformation that can lead to highly functionalized intermediates. The oxidation of furfuryl amines, in a process known as the aza-Achmatowicz reaction, provides access to complex heterocyclic structures. organicreactions.org Similarly, the oxidative rearrangement of furan-2-carboximidamides can yield 2-acylaminofurans. rsc.org More complex cascades involving oxidative cyclization of furan-ynes have been developed using palladium catalysis to construct intricate molecular architectures. researchgate.net Silver-catalyzed oxidative cyclizations of 1,4-diynamide-3-ols also provide a route to substituted furan derivatives. nih.gov

Hydroarylation Reactions in Superacid Media

Hydroarylation reactions in superacid media offer a direct method for the functionalization of furan rings. For example, the reaction of 3-(furan-2-yl)propenoic acids and their esters with arenes in a Brønsted superacid like trifluoromethanesulfonic acid (TfOH) results in the hydroarylation of the carbon-carbon double bond. nih.gov This method allows for the introduction of an aryl group, which can be a key structural element in analogues of 2-(furan-2-yl)propan-1-amine.

Incorporation of Amine Functionality via Nitrile Reduction or Other Transformations

The final step in many synthetic sequences is the introduction of the primary amine group. A common and effective method is the reduction of a corresponding nitrile. This transformation can be achieved using various reducing agents.

Powerful hydride reagents like lithium aluminum hydride (LiAlH₄) are widely used for the reduction of nitriles to primary amines. commonorganicchemistry.comlibretexts.org Other borane-based reagents such as borane-tetrahydrofuran complex (BH₃-THF) and borane-dimethylsulfide complex (BH₃-SMe₂) are also effective. commonorganicchemistry.com Catalytic hydrogenation over metals like Raney nickel, palladium, or platinum is another important method, often performed in the presence of ammonia to minimize the formation of secondary and tertiary amine byproducts. commonorganicchemistry.comwikipedia.org The choice of catalyst and reaction conditions is crucial for achieving high selectivity for the primary amine. wikipedia.org

Interactive Data Table: Common Reagents for Nitrile Reduction

| Reagent | Conditions | Advantages | Disadvantages |

| LiAlH₄ | Ethereal solvent (e.g., THF, diethyl ether) | Powerful and generally high-yielding. | Highly reactive, requires anhydrous conditions, can reduce other functional groups. |

| BH₃-THF / BH₃-SMe₂ | THF, often with heating | Milder than LiAlH₄, can offer better selectivity. | BH₃-SMe₂ has an unpleasant odor. commonorganicchemistry.com |

| H₂ / Raney Ni | Elevated temperature and pressure, often with NH₃ | Cost-effective for large-scale synthesis. | Can lead to secondary and tertiary amine byproducts. commonorganicchemistry.comwikipedia.org |

| H₂ / Pd/C | Elevated temperature and pressure, often with NH₃ | Generally good activity. | Can also lead to byproducts. commonorganicchemistry.com |

Green Chemistry Approaches in 2-(Furan-2-yl)propan-1-amine Synthesis

In recent years, there has been a significant shift towards developing more environmentally friendly and sustainable methods for chemical synthesis. These "green chemistry" approaches are also being applied to the synthesis of furan-based amines. mdpi.com

One of the most promising green strategies is the use of biocatalysis. Enzymes, such as transaminases, can be used for the asymmetric synthesis of chiral amines from ketones, offering high enantioselectivity under mild reaction conditions. acs.orgresearchgate.net For example, the biocatalytic synthesis of furan-based amino compounds from chitin-derived 3-acetamido-5-acetylfuran has been reported, utilizing an R-selective aminotransferase to produce a chiral amine with high enantiomeric excess. acs.org Whole-cell biocatalysts are also being explored for the asymmetric reduction of prochiral ketones to chiral alcohols, which are precursors to chiral amines. researchgate.net The use of biocatalysts aligns with green chemistry principles by operating under mild conditions, often in aqueous media, and offering high selectivity, which reduces waste. mdpi.com

Furthermore, the development of one-pot or tandem reactions contributes to the greenness of a synthetic route by reducing the number of work-up and purification steps, thereby saving solvents and energy. rsc.orgresearchgate.net

Interactive Data Table: Green Chemistry Approaches in Furan Amine Synthesis

| Approach | Principle | Green Chemistry Advantages |

| Biocatalysis | Use of enzymes (e.g., transaminases) or whole cells to catalyze reactions. | High selectivity (enantio-, regio-, chemo-), mild reaction conditions (temperature, pH), use of renewable resources, reduced waste. acs.orgresearchgate.netmdpi.com |

| Heterogeneous Catalysis | Use of solid catalysts that are easily separable from the reaction mixture. | Catalyst recyclability, simplified product purification, potential for continuous flow processes. mdpi.comacs.org |

| One-Pot/Tandem Reactions | Combining multiple reaction steps into a single operation without isolating intermediates. | Reduced solvent usage, energy consumption, and waste generation; improved time efficiency. rsc.orgresearchgate.net |

Use of Biocatalysts and Sustainable Feedstocks

The convergence of biocatalysis and renewable feedstocks offers a powerful and sustainable route for the synthesis of furan-based amines. Biomass, a readily available and carbon-neutral resource, serves as the primary source for furan platform molecules such as furfural and 5-hydroxymethylfurfural (HMF). These can be derived from the dehydration of sugars found in lignocellulosic biomass. mdpi.com The enzymatic transformation of these bio-derived furans into valuable amines is a key area of research, providing a greener alternative to traditional chemical methods. nih.govfrontiersin.orgrsc.org

Transaminases (TAs), a class of enzymes that catalyze the transfer of an amino group from a donor molecule to a ketone or aldehyde acceptor, have emerged as highly effective biocatalysts for the synthesis of chiral amines with high enantioselectivity. rsc.orgmdpi.com The direct precursor to 2-(Furan-2-yl)propan-1-amine, 2-acetylfuran, can be subjected to transaminase-mediated amination to yield the target compound. This biocatalytic approach is advantageous due to its high selectivity, mild reaction conditions, and the avoidance of harsh chemical reagents. mdpi.com

Recent studies have demonstrated the successful biocatalytic synthesis of furan-based amino compounds from chitin, the second most abundant biopolymer in nature. In one such study, a chitin-derived furan compound, 3-acetamido-5-acetylfuran, was converted into 3-acetylamino-5-(α-aminoethyl)-furan using an R-selective aminotransferase (ATA117) from Arthrobacter sp. This reaction achieved an impressive 84.0% yield and an enantiomeric excess (ee) of over 99%. researchgate.net This highlights the potential of using readily available biomass and specific enzymes for the production of structurally related furan amines.

The chemoenzymatic synthesis of furfurylamine from biomass further illustrates the integration of chemical and biological catalysis for sustainable amine production. This approach involves the initial conversion of biomass-derived hemicellulose into furfural through chemical catalysis, followed by the enzymatic amination of furfural to furfurylamine using a whole-cell biocatalyst expressing an ω-transaminase. nih.govacs.orgresearchgate.net This tandem strategy allows for the efficient conversion of raw biomass into valuable furan amines in an environmentally friendly system. nih.gov

Table 1: Biocatalytic Synthesis of Furan-Based Amines

| Precursor | Biocatalyst | Amine Donor | Product | Yield (%) | Enantiomeric Excess (ee %) | Reference |

|---|---|---|---|---|---|---|

| 3-Acetamido-5-acetylfuran | R-selective aminotransferase (ATA117) | (R)-α-phenylethylamine | (R)-3-Acetylamino-5-(α-aminoethyl)-furan | 84.0 | >99 | researchgate.net |

| Furfural | E. coli whole-cells with ω-transaminase | NH₄Cl | Furfurylamine | >99 | - | frontiersin.orgacs.org |

Note: Specific yield and ee for the transamination of 2-acetylfuran were not detailed in the cited literature but the reaction has been reported to undergo transamination with a variety of transaminases.

Solvent-Free or Environmentally Benign Reaction Conditions

The principles of green chemistry emphasize the reduction or elimination of hazardous substances, including organic solvents, which are often a major source of chemical waste. Consequently, the development of solvent-free or environmentally benign reaction conditions is a critical aspect of modern synthetic chemistry.

A notable example of a green synthetic route is the one-pot reductive amination of furfural to furfurylamine in water, a benign and abundant solvent. This method utilizes zinc powder as a reducing agent in the presence of hydroxylammonium chloride as the amination agent. This process is not only environmentally friendly due to the use of water as the solvent but also offers high yields of the desired product. researchgate.net

Solvent-free reductive amination of aldehydes and ketones has also been successfully demonstrated using sodium borohydride activated by a solid acid such as p-toluenesulfonic acid monohydrate. organic-chemistry.orged.gov This approach eliminates the need for a solvent, thereby reducing waste and simplifying the work-up procedure. The reaction proceeds by grinding the reactants together, leading to the formation of the corresponding amine in good yields. researchgate.netscribd.com This methodology can be applied to the synthesis of 2-(Furan-2-yl)propan-1-amine from 2-acetylfuran and a suitable amine source.

Furthermore, the use of heterogeneous catalysts in combination with environmentally friendly solvents or solvent-free conditions presents another avenue for green synthesis. For instance, the base-free synthesis of furfurylamines from biomass-derived furans has been achieved using a Ru Pincer Complex catalyst with isopropanol as the hydrogen donor. scispace.com This method avoids the use of strong bases, which can be detrimental to sensitive substrates. The electrochemical reductive amination of furan-based intermediates using water as the hydrogen source also represents a promising environmentally benign process. researchgate.net These catalytic systems offer high efficiency and selectivity under mild and more sustainable conditions.

Table 2: Environmentally Benign Synthesis of Furan-Based Amines

| Substrate | Reagents/Catalyst | Solvent | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| Furfural | Zn powder, NH₂OH·HCl | Water | Furfurylamine | High | researchgate.net |

| Aldehydes/Ketones | NaBH₄, p-toluenesulfonic acid | Solvent-free | Corresponding Amines | Good | researchgate.netorganic-chemistry.org |

| Furfurals | Ru-MACHO-BH | Isopropanol | Furfurylamines | Moderate to Excellent | scispace.com |

Chemical Reactivity and Transformation Studies of 2 Furan 2 Yl Propan 1 Amine

Reactivity of the Primary Amine Group

The exocyclic primary amine group attached to the propyl substituent is a key site of reactivity, behaving as a potent nucleophile. This characteristic allows it to participate in a variety of fundamental organic reactions.

Nucleophilic Reactions and Amidation

As a primary amine, 2-(Furan-2-yl)propan-1-amine is a good nucleophile due to the lone pair of electrons on the nitrogen atom. libretexts.orgmsu.edu This enables it to react with a wide range of electrophiles. One of the most significant reactions of this amine group is amidation, the formation of an amide bond through reaction with a carboxylic acid or its derivatives.

Direct reaction with a carboxylic acid typically requires a coupling agent to activate the carboxylic acid and facilitate the condensation. Common coupling agents include carbodiimides such as dicyclohexylcarbodiimide (DCC), diisopropylcarbodiimide (DIC), and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). fishersci.co.uk These reagents react with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine to form the stable amide bond. fishersci.co.uk

Alternatively, the amine can react directly with more electrophilic carboxylic acid derivatives, such as acyl chlorides or anhydrides, to form the corresponding amide with the liberation of HCl or a carboxylic acid, respectively. libretexts.orgmnstate.edu In the case of acyl chlorides, a base is often added to neutralize the HCl produced during the reaction. mnstate.edu

| Reagent Type | Specific Reagent (Example) | Product Type |

| Carboxylic Acid + Coupling Agent | Benzoic Acid + EDC | N-(2-(Furan-2-yl)propyl)benzamide |

| Acyl Chloride | Acetyl Chloride | N-(2-(Furan-2-yl)propyl)acetamide |

| Acid Anhydride | Acetic Anhydride | N-(2-(Furan-2-yl)propyl)acetamide |

This table presents typical amidation reactions involving the primary amine group.

Oxidation Reactions of the Amine Moiety

The primary amine group of 2-(Furan-2-yl)propan-1-amine can undergo oxidation, although the reaction can yield a variety of products depending on the oxidizing agent and reaction conditions. The presence of the furan (B31954) ring, which is also susceptible to oxidation, necessitates careful selection of reagents for selective transformation of the amine moiety. smolecule.compharmaguideline.com Strong oxidizing agents like potassium permanganate may lead to complex product mixtures, potentially involving oxidation or cleavage of the furan ring. smolecule.comevitachem.com Milder or more specific reagents are generally required to achieve controlled oxidation of the amine group to products such as imines, oximes, or nitro compounds.

Condensation Reactions with Carbonyl Compounds (Imine Formation)

A characteristic reaction of primary amines is their condensation with aldehydes and ketones to form imines, also known as Schiff bases. libretexts.orgmasterorganicchemistry.com This reaction is typically catalyzed by a weak acid and proceeds through a nucleophilic addition-elimination mechanism. chemistrysteps.comlibretexts.orgyoutube.com

The reaction begins with the nucleophilic attack of the amine's nitrogen on the electrophilic carbonyl carbon. chemistrysteps.comlibretexts.org This is followed by proton transfers to yield a neutral tetrahedral intermediate called a carbinolamine. libretexts.orglibretexts.org Under acidic conditions, the hydroxyl group of the carbinolamine is protonated, converting it into a good leaving group (water). libretexts.org Subsequent elimination of water and deprotonation of the nitrogen atom result in the formation of the carbon-nitrogen double bond of the imine. libretexts.orgwikipedia.org The reaction is reversible and can be driven to completion by removing the water formed. wikipedia.org The pH must be carefully controlled; if the conditions are too acidic, the amine will be protonated and lose its nucleophilicity, while conditions that are too basic will not sufficiently activate the carbonyl group or facilitate the dehydration step. libretexts.org

| Carbonyl Compound | Product (Imine) |

| Benzaldehyde | N-(2-(Furan-2-yl)propyl)-1-phenylmethanimine |

| Acetone | N-(2-(Furan-2-yl)propyl)propan-2-imine |

| Cyclohexanone | N-(2-(Furan-2-yl)propyl)cyclohexan-1-imine |

This table illustrates the formation of imines from the condensation of 2-(Furan-2-yl)propan-1-amine with various carbonyl compounds.

Reactivity of the Furan Ring System

The furan ring in 2-(Furan-2-yl)propan-1-amine is a five-membered, π-electron-rich aromatic heterocycle. smolecule.comchemicalbook.com This electron-rich nature makes it highly reactive towards electrophiles and also susceptible to reactions that involve dearomatization, such as hydrogenation. smolecule.comacs.org

Electrophilic Aromatic Substitution on the Furan Ring

Furan undergoes electrophilic aromatic substitution reactions much more readily than benzene. chemicalbook.com The substitution occurs preferentially at the C2 and C5 positions, as the carbocation intermediate (sigma complex) formed by electrophilic attack at these positions is stabilized by three resonance structures, making it more stable than the intermediate formed from attack at the C3 or C4 positions, which has only two resonance structures. chemicalbook.comyoutube.com

In 2-(Furan-2-yl)propan-1-amine, the C2 position is already occupied by the propyl-amine substituent. Therefore, electrophilic substitution is strongly directed to the C5 position. The alkyl substituent at C2 is weakly activating and further enhances the reactivity of the ring. Due to the high reactivity of the furan ring, milder conditions are often required for these substitutions compared to those used for benzene. pharmaguideline.com

| Reaction Type | Reagent | Major Product |

| Bromination | Br₂ in Dioxane at -5°C | 2-(5-Bromo-furan-2-yl)propan-1-amine |

| Nitration | Acetyl nitrate (CH₃COONO₂) | 2-(5-Nitro-furan-2-yl)propan-1-amine |

| Sulfonation | Pyridine-SO₃ complex | 5-(1-Aminopropyl)furan-2-sulfonic acid |

| Friedel-Crafts Acylation | Acetic anhydride, SnCl₄ | 1-(5-(1-Aminopropyl)furan-2-yl)ethan-1-one |

This table summarizes common electrophilic aromatic substitution reactions on the furan ring of the title compound.

Hydrogenation and Dearomatization of the Furan Moiety

The aromaticity of the furan ring can be overcome through catalytic hydrogenation, leading to the dearomatized tetrahydrofuran (THF) ring system. acs.org This reduction is typically carried out using hydrogen gas in the presence of a metal catalyst such as palladium (Pd), platinum (Pt), or Raney nickel (Ni). evitachem.comacs.org

The hydrogenation of furan to tetrahydrofuran proceeds sequentially. rsc.org The reaction yields 2-(tetrahydrofuran-2-yl)propan-1-amine, converting the planar, aromatic heterocycle into a saturated, flexible aliphatic ether structure. This transformation significantly alters the molecule's physical and chemical properties. Studies have shown that dihydrofuran can be a stable intermediate in this process, and at lower temperatures, the formation of tetrahydrofuran is often kinetically favored. rsc.org Electrochemical methods have also been explored for the ring hydrogenation of furan derivatives. rsc.org

| Catalyst | Conditions | Product |

| Pd/C | H₂ (gas), Room Temperature, Methanol | 2-(Tetrahydrofuran-2-yl)propan-1-amine |

| Raney Ni | H₂ (gas), Elevated Pressure & Temperature | 2-(Tetrahydrofuran-2-yl)propan-1-amine |

| PtO₂ (Adams' catalyst) | H₂ (gas), Room Temperature, Acetic Acid | 2-(Tetrahydrofuran-2-yl)propan-1-amine |

This table shows typical conditions for the catalytic hydrogenation of the furan ring.

Ring-Opening Reactions of Furan

The furan ring, despite its aromaticity, is susceptible to cleavage under various conditions, serving as a masked 1,4-dicarbonyl synthon. For furan derivatives with an amino group on a side chain, such as 2-(Furan-2-yl)propan-1-amine, oxidative ring-opening reactions are particularly significant as they provide pathways to valuable nitrogen-containing heterocyclic structures.

A prominent example of such a transformation is the aza-Achmatowicz reaction . This reaction involves an oxidative ring expansion of furfuryl amines to yield substituted dihydropyridinones. nih.gov The process typically begins with the oxidation of the furan ring, which can be achieved using reagents like meta-chloroperoxybenzoic acid (m-CPBA) or N-Bromosuccinimide (NBS) in the presence of a nucleophile like methanol. This is followed by an intramolecular cyclization involving the side-chain amine, effectively transforming the five-membered furan into a six-membered piperidinone ring. nih.gov More sustainable methods have been developed using manganese catalysts with hydrogen peroxide as a green oxidant. thieme-connect.com

The mechanism of the aza-Achmatowicz reaction involves initial oxidation of the furan, leading to a dicarbonyl amine intermediate which subsequently undergoes ring closure to form a hemiaminal. Depending on the substitution pattern and reaction conditions, the reaction may also yield 1,4-diketoalkenes if the final ring-closure step is disfavored. thieme-connect.com

Acid-catalyzed conditions can also promote the opening of the furan ring. Studies on related compounds, such as 2-R-amino-3-furfurylthiophenes, have shown that treatment with acids can lead to the cleavage and recyclization of the furan moiety, resulting in the formation of new fused heterocyclic systems like thieno[2,3-b]pyrroles. osi.lv This highlights the potential for the amine side chain to participate in complex cascades initiated by acid-catalyzed furan ring-opening.

| Reaction Type | Reagent(s) | Product Type(s) | Reference(s) |

| Aza-Achmatowicz Reaction | m-CPBA or NBS/MeOH | Dihydropyridinones | nih.gov |

| Catalytic Aza-Achmatowicz | Mn Catalyst, H₂O₂ | Dihydropyridinones or 1,4-Diketoalkenes | thieme-connect.com |

| Acid-Catalyzed Recyclization | HCl / Acetic Acid | Fused Heterocycles (e.g., Thieno[2,3-b]pyrroles) | osi.lv |

| General Oxidative Opening | Mn(III)/Co(II), O₂ | 1,4-Dicarbonyl Compounds | rsc.org |

Cycloaddition Reactions Involving the Furan Ring

The furan ring can function as a diene in [4+2] cycloaddition reactions, most notably the Diels-Alder reaction. nih.gov However, the aromatic character of furan reduces its reactivity compared to non-aromatic dienes, and the resulting cycloadditions are often reversible. nih.govrsc.org The presence of an electron-donating substituent at the 2-position, such as the propylamine group in 2-(Furan-2-yl)propan-1-amine, is expected to increase the energy of the highest occupied molecular orbital (HOMO) of the furan ring, thereby enhancing its reactivity as a diene. rsc.orgmdpi.com

Studies on N-substituted furfurylamines reacting with dienophiles like maleic anhydride and its derivatives have demonstrated the feasibility of these cycloadditions. researchgate.net These reactions lead to the formation of strained oxabicycloheptene adducts, which are valuable intermediates for further synthetic transformations. researchgate.net The reaction of furfurylamines with maleic anhydride, for example, typically results in tricyclic molecules that can be used as precursors for isoindolone derivatives. researchgate.net

The stereoselectivity of these reactions often favors the exo product, particularly in intramolecular variants, due to conformational constraints in the transition state. youtube.com The Diels-Alder reaction represents a highly atom-economical method for rapidly building molecular complexity from furan-based starting materials. nih.govmdpi.com

| Diene | Dienophile | Product | Reference(s) |

| N-Alkylfurfurylamine | Maleic Anhydride | Tricyclic Epoxyisoindole Precursor | researchgate.net |

| 5-Aryl-substituted furfurylamine | Maleic Anhydride | N-furfurylmaleic amides in equilibrium with Epoxyisoindole-7-carboxylic acids | researchgate.net |

| Furan with Tethered Amine/Alkene | (Intramolecular) | Fused Oxabicycloheptene System | youtube.comrsc.org |

Intramolecular Reactions and Rearrangements

The bifunctional nature of 2-(Furan-2-yl)propan-1-amine, possessing both a furan ring and a flexible aminoalkyl side chain, makes it a prime candidate for intramolecular reactions and rearrangements that lead to the formation of complex heterocyclic structures.

Cyclization Pathways Leading to Fused Heterocycles

Several synthetic strategies can be envisioned or have been demonstrated on analogous systems to convert 2-(aminoalkyl)furans into fused heterocycles.

Via Oxidative Ring Expansion : As discussed previously, the aza-Achmatowicz reaction is a powerful method for converting furfurylamines into six-membered piperidinone rings. researchgate.net This oxidative rearrangement directly transforms the furan and its side chain into a new, larger heterocyclic system. nih.gov The resulting functionalized piperidinones are versatile intermediates in the synthesis of biologically active compounds and natural products. researchgate.net

Via Intramolecular Cycloaddition : The intramolecular Diels-Alder reaction of furan (IMDAF) provides a direct route to polycyclic compounds. rsc.org In a model system, a furan ring tethered to a dienophile via an amine linkage undergoes intramolecular [4+2] cycloaddition to form a complex, bridged heterocyclic skeleton. youtube.com This strategy allows for the rapid construction of highly functionalized isoquinoline precursors and other fused systems. rsc.org

Via Acid-Catalyzed Recyclization : The furan ring can be opened under acidic conditions and subsequently recyclize with the tethered amine. This has been demonstrated in the conversion of 2-R-amino-3-furfurylthiophenes into fused thieno[2,3-b]pyrrole derivatives, showcasing a pathway where the furan acts as a precursor to a different fused heterocyclic core. osi.lv

Mechanistic Investigations of Complex Transformations

The transformations of 2-(aminoalkyl)furans often proceed through complex mechanistic pathways that have been the subject of detailed investigation.

Aza-Achmatowicz Rearrangement : The mechanism is initiated by the oxidation of the furan ring's double bond, which can occur via epoxidation (e.g., with m-CPBA) or through the formation of a bromonium ion (e.g., with NBS). This is followed by the nucleophilic opening of the activated intermediate. Subsequent acid-catalyzed hydrolysis or rearrangement leads to a key cis-dicarbonylamine intermediate. This intermediate is unstable and rapidly undergoes intramolecular cyclization via hemiaminal formation to yield the more stable six-membered piperidinone product. In manganese-catalyzed variants, the reaction is believed to proceed through a highly active Mn(V)-oxo intermediate. thieme-connect.com

Aza-Piancatelli Rearrangement : A related transformation is the aza-Piancatelli rearrangement, which typically occurs with secondary or tertiary furfurylamines under acidic conditions. wikipedia.orgnih.gov The mechanism is initiated by the protonation of the alcohol (if starting from a furylcarbinol) or a related leaving group, followed by its departure to form a resonance-stabilized oxocarbenium ion. This cation undergoes a 4π-conrotatory electrocyclization, a process mechanistically similar to the Nazarov cyclization. wikipedia.org Subsequent nucleophilic attack by water or another nucleophile, such as the amine itself, leads to the final cyclopentenone or aminocyclopentenone product. wikipedia.orgscispace.com

Diels-Alder Cycloaddition : The mechanism of the [4+2] cycloaddition is a concerted, pericyclic reaction. The rate and selectivity are governed by frontier molecular orbital (FMO) interactions, specifically the energy gap between the HOMO of the furan (the diene) and the LUMO of the dienophile. nih.govmdpi.com Electron-donating groups on the furan increase the HOMO energy, reducing the energy gap and accelerating the reaction. rsc.org The transition state involves a "boat-like" conformation of the atoms, and stereochemical outcomes (endo/exo selectivity) are determined by secondary orbital interactions and steric hindrance in this transition state. youtube.com

Derivatization and Analogues of 2 Furan 2 Yl Propan 1 Amine

Synthesis of N-Substituted Derivatives

The nucleophilic nature of the primary amine in 2-(furan-2-yl)propan-1-amine makes it a prime target for the introduction of a wide array of substituents. These modifications can significantly alter the physicochemical properties of the parent molecule.

Alkylation and Acylation of the Amine Nitrogen

N-alkylation of amines, a fundamental transformation in organic synthesis, can be achieved through various methods. For instance, reductive amination of carbonyl compounds in the presence of a reducing agent is a common strategy. While direct examples involving 2-(furan-2-yl)propan-1-amine are not extensively documented in readily available literature, analogous reactions with similar furan-containing amines, such as furfurylamine, are well-established. These reactions typically involve the condensation of the amine with an aldehyde or ketone to form an imine intermediate, which is then reduced in situ to the corresponding N-alkylated amine.

N-acylation is another key method for derivatizing the amine group, leading to the formation of stable amide linkages. This is typically accomplished by reacting the amine with acylating agents like acyl chlorides or acid anhydrides, often in the presence of a base to neutralize the acidic byproduct. The resulting N-acyl derivatives of 2-(furan-2-yl)propan-1-amine can exhibit altered biological activities and physical properties compared to the parent amine.

A variety of coupling reagents can also be employed to facilitate amide bond formation between 2-(furan-2-yl)propan-1-amine and carboxylic acids. Reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are commonly used to activate the carboxylic acid for nucleophilic attack by the amine.

| Reagent Class | Specific Reagent Example | Product Type |

| Alkylating Agents | Alkyl Halides, Aldehydes/Ketones (reductive amination) | N-Alkylamines |

| Acylating Agents | Acyl Chlorides, Acid Anhydrides | N-Acylamines (Amides) |

| Coupling Reagents | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) | Amides |

Formation of Amides, Ureas, and Thioureas

The synthesis of amides from 2-(furan-2-yl)propan-1-amine and carboxylic acids is a cornerstone of its derivatization. Microwave-assisted conditions have been shown to be effective for the synthesis of amides from furan-containing amines and acids, often employing coupling reagents like DMT/NMM/TsO− or EDC to achieve good to very good yields. semanticscholar.org

Ureas and thioureas are another important class of derivatives accessible from 2-(furan-2-yl)propan-1-amine. The synthesis of ureas can be achieved by reacting the amine with isocyanates or by using phosgene equivalents. Symmetrical ureas can be formed, as well as unsymmetrical derivatives, by careful selection of reagents and reaction conditions.

Thioureas are readily prepared by the reaction of the primary amine with isothiocyanates. This reaction is generally high-yielding and proceeds under mild conditions. For example, the synthesis of N-(furan-2-ylmethyl) thiourea derivatives has been reported, which can then be used as precursors for other heterocyclic systems, such as tetrazoles. figshare.com The general synthesis of thioureas often involves the condensation of an amine with carbon disulfide. pearson.com

| Derivative | General Synthetic Method | Key Reagents |

| Amides | Acylation with carboxylic acids | EDC, DMT/NMM/TsO− |

| Ureas | Reaction with isocyanates | Isocyanates, Phosgene equivalents |

| Thioureas | Reaction with isothiocyanates | Isothiocyanates, Carbon disulfide |

Modifications of the Propan-1-amine Side Chain

The three-carbon chain linking the furan (B31954) ring and the amine group offers further opportunities for structural diversification. Modifications to this chain can influence the molecule's conformation and its interaction with biological targets.

Chain Elongation and Shortening Strategies

Strategies for chain elongation of the propan-1-amine side chain could involve multi-step synthetic sequences. For instance, the amine could be protected, followed by conversion of a suitable precursor to a nitrile, which can then be reduced to extend the carbon chain by one methylene (B1212753) unit. Conversely, chain shortening is a more challenging transformation and would likely require a complete re-synthesis starting from a different furan derivative with a shorter side chain. While specific examples for 2-(furan-2-yl)propan-1-amine are not readily found, general organic synthesis methodologies for homologation and degradation of alkyl chains could be applied.

Introduction of Additional Functional Groups

The introduction of additional functional groups onto the propan-1-amine side chain can significantly impact the molecule's properties. For example, hydroxylation at the benzylic position could be explored through various oxidative methods. The introduction of other functional groups, such as halogens or other small alkyl groups, would likely necessitate a de novo synthesis starting from appropriately substituted precursors. For instance, the synthesis of 3-(furan-2-yl)propanoic acid derivatives has been reported, which could potentially serve as precursors for side-chain modified amines. nih.gov

Furan Ring Functionalization and Heteroaryl Fused Analogues

The furan ring itself is amenable to a range of chemical modifications, and can also serve as a foundation for the construction of more complex fused heterocyclic systems.

Electrophilic aromatic substitution reactions on the furan ring, such as nitration, halogenation, and Friedel-Crafts acylation, typically occur preferentially at the 5-position due to the directing effect of the oxygen atom and the existing substituent at the 2-position. chemicalbook.comyoutube.comquora.com These reactions allow for the introduction of a variety of substituents onto the furan ring, further expanding the library of derivatives.

Synthesis of Substituted Furan Rings

The synthesis of analogues of 2-(furan-2-yl)propan-1-amine bearing substituents on the furan ring is a key strategy for modulating its properties. Various methods for the synthesis of substituted furans can be adapted to create precursors or directly modify the target scaffold.

Electrophilic substitution reactions are a common approach for functionalizing the electron-rich furan ring. Due to the high reactivity of the furan nucleus, these reactions are typically carried out under mild conditions to avoid polymerization or ring-opening. ijabbr.com The 5-position of the furan ring is the most susceptible to electrophilic attack. ijabbr.com Common electrophilic substitution reactions applicable to furan rings include:

Halogenation: Bromination and chlorination of furans can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) under controlled conditions to yield 5-halo-furan derivatives.

Nitration: Nitration of the furan ring can be accomplished using mild nitrating agents such as acetyl nitrate at low temperatures. ijabbr.com

Acylation: Friedel-Crafts acylation can introduce acyl groups onto the furan ring, typically at the 5-position, using acyl halides or anhydrides with a Lewis acid catalyst. ijabbr.com

Palladium-catalyzed cross-coupling reactions, such as Suzuki and Stille couplings, are powerful methods for introducing aryl or other organic moieties onto the furan ring. wikipedia.org These reactions typically involve the use of a halogenated furan precursor.

Another versatile approach involves the synthesis of substituted furan-2-carboxaldehydes, which can then be converted to the desired propan-1-amine side chain through various synthetic routes, such as condensation with nitroethane followed by reduction. The synthesis of these substituted aldehydes can be achieved through methods like the Vilsmeier-Haack reaction on a substituted furan or by constructing the furan ring from acyclic precursors. derpharmachemica.comtandfonline.com The Erlenmeyer-Plöchl reaction, involving the condensation of an aldehyde with hippuric acid, can also be employed to generate precursors for substituted furan derivatives. nih.gov

A variety of substituted furan derivatives can be prepared, as illustrated by the following examples of synthetic precursors:

| Precursor Compound | Synthetic Method | Reference |

| 5-(2-Bromophenyl)furan-2-carboxaldehyde | Meerwein arylation | nih.gov |

| 5-Nitrofurfural | Nitration of furfural (B47365) | ijabbr.com |

| 2-Acetyl-5-bromofuran | Friedel-Crafts acylation followed by bromination | ijabbr.com |

These synthetic strategies provide access to a diverse range of substituted furan precursors that can be elaborated into analogues of 2-(furan-2-yl)propan-1-amine, allowing for a systematic investigation of the effects of substituents on the molecule's properties.

Fusion with Other Heterocycles (e.g., Oxazoles, Thiazoles, Pyrazines)

Fusing the furan ring of 2-(furan-2-yl)propan-1-amine with other heterocyclic rings, such as oxazoles, thiazoles, and pyrazines, leads to the formation of novel polycyclic systems with potentially unique properties. These fused systems can exhibit altered electronic distributions, steric profiles, and biological activities compared to the parent molecule.

Fusion with Thiazoles: The synthesis of furo[2,3-d]thiazole derivatives is a common strategy. These can be prepared from 2-aminofuran precursors, which can be challenging to isolate due to their instability. A more common approach involves the construction of the thiazole ring onto a pre-existing furan scaffold. For instance, a 2-acylfuran can be halogenated at the alpha-position to the carbonyl group, followed by condensation with a thioamide or thiourea in a Hantzsch-type synthesis. Furo[2,3-d]thiazoles have been synthesized and investigated for their biological activities. researchgate.netnih.gov

Fusion with Oxazoles: Furo[2,3-d]oxazole systems can be synthesized through several routes. One common method is the van Leusen oxazole synthesis, which involves the reaction of a 2-formylfuran derivative with tosylmethyl isocyanide (TosMIC). nih.gov This reaction provides a direct route to 5-substituted oxazoles which can be part of a fused system if the appropriate starting materials are used. Another approach involves the cyclization of a precursor containing both furan and amino acid functionalities. For example, the dehydrative condensation of furfural with L-serine methyl ester hydrochloride can yield an oxazoline intermediate, which upon oxidation, can lead to a furo-oxazole derivative. researchgate.net

Fusion with Pyrazines: The synthesis of furo[2,3-b]pyrazines can be achieved through the electrophilic cyclization of appropriately substituted pyrazinone precursors. researchgate.net For example, a 5-chloro-3-substituted ethynyl-pyrazin-2(1H)-one can undergo silver- or iodine-mediated cyclization to afford the furo[2,3-b]pyrazine core. researchgate.net These fused systems can then be further functionalized using palladium-catalyzed cross-coupling reactions to introduce a variety of substituents. researchgate.net The synthesis of furo[3,2-e]pyrazolo[3,4-b]pyrazines has also been reported, highlighting the versatility of synthetic methods to create complex fused systems. tandfonline.com

The following table summarizes some of the fused heterocyclic systems that can be derived from or are analogous to furan-containing structures:

| Fused Heterocyclic System | General Synthetic Approach |

| Furo[2,3-d]thiazole | Hantzsch-type synthesis from α-haloketones and thioamides |

| Furo[2,3-d]oxazole | van Leusen reaction with TosMIC; Cyclization of furan-amino acid precursors |

| Furo[2,3-b]pyrazine | Electrophilic cyclization of substituted pyrazinones |

These synthetic methodologies provide access to a rich diversity of novel heterocyclic compounds based on the 2-(furan-2-yl)propan-1-amine scaffold, enabling the exploration of new chemical space.

Structure-Reactivity and Structure-Function Relationship Studies (Theoretical Aspects)

The exploration of the derivatization of 2-(furan-2-yl)propan-1-amine is guided by an understanding of how its chemical structure influences its reactivity and potential functions. Theoretical and computational studies, in conjunction with experimental data from analogous compounds, provide valuable insights into these relationships and inform the design of novel analogues.

Exploration of How Structural Features Influence Reactivity

The reactivity of 2-(furan-2-yl)propan-1-amine is primarily dictated by the electronic properties of the furan ring and the nature of the propan-1-amine side chain.

Electronic Properties of the Furan Ring: The furan ring is an electron-rich aromatic system, making it susceptible to electrophilic attack. ijabbr.com Computational studies on the electronic properties of furan and its derivatives consistently show that the highest occupied molecular orbital (HOMO) has significant density at the 2- and 5-positions, which correlates with the observed regioselectivity in electrophilic substitution reactions. researchgate.net The introduction of substituents on the furan ring can significantly alter its electronic properties and, consequently, its reactivity.

Electron-donating groups (EDGs) at the 5-position, such as methyl or methoxy groups, further increase the electron density of the ring, enhancing its reactivity towards electrophiles.

Electron-withdrawing groups (EWGs) , such as nitro or acyl groups, decrease the electron density, making the ring less reactive towards electrophiles but potentially more susceptible to nucleophilic attack, particularly if a suitable leaving group is present.

Influence of the Propan-1-amine Side Chain: The propan-1-amine side chain can influence the reactivity of the furan ring through both inductive and steric effects. The amino group is a weak activating group and can influence the regioselectivity of electrophilic substitution. Sterically, the side chain can hinder the approach of reagents to the 3-position of the furan ring, further favoring substitution at the 5-position.

Design Principles for Novel Analogues

The design of novel analogues of 2-(furan-2-yl)propan-1-amine with specific functions is guided by established principles of medicinal chemistry and materials science.

Quantitative Structure-Activity Relationship (QSAR) Studies: QSAR models are mathematical relationships that correlate the chemical structure of a series of compounds with their biological activity. nih.gov For furan-containing compounds, QSAR studies have been employed to identify key molecular descriptors that influence their activity. ijabbr.comnih.gov These descriptors can include:

Electronic parameters: Hammett constants, dipole moments, and atomic charges.

Steric parameters: Molar refractivity, van der Waals volume, and steric hindrance parameters.

Hydrophobic parameters: LogP (partition coefficient).

By developing QSAR models for a series of 2-(furan-2-yl)propan-1-amine analogues, it is possible to predict the activity of unsynthesized compounds and prioritize the synthesis of those with the most promising profiles.

Pharmacophore Modeling: Pharmacophore modeling is a computational technique used to identify the essential three-dimensional arrangement of functional groups (pharmacophore) required for a molecule to interact with a specific biological target. shareok.org By analyzing the structures of known active furan-containing compounds, a pharmacophore model can be developed. mdpi.com This model can then be used to virtually screen libraries of compounds or to guide the design of new analogues that fit the pharmacophore and are therefore more likely to be active.

Bioisosteric Replacement: Bioisosterism is a strategy used in drug design to replace a functional group in a molecule with another group that has similar physical or chemical properties, with the aim of improving the compound's potency, selectivity, or pharmacokinetic properties. In the context of 2-(furan-2-yl)propan-1-amine, the furan ring can be considered a bioisostere for other aromatic rings like benzene, thiophene, or pyridine. Replacing the furan ring with these or other heterocycles can lead to analogues with different electronic distributions and hydrogen bonding capabilities, potentially resulting in altered biological activity.

The following table outlines some potential bioisosteric replacements for the furan ring:

| Original Moiety | Bioisosteric Replacement | Potential Impact |

| Furan | Thiophene | Altered electronic properties and metabolic stability |

| Furan | Pyrrole | Introduction of a hydrogen bond donor |

| Furan | Oxazole | Modulation of dipole moment and hydrogen bonding capacity |

| Furan | Thiazole | Altered polarity and potential for new interactions |

By systematically applying these design principles, it is possible to rationally design and synthesize novel analogues of 2-(furan-2-yl)propan-1-amine with tailored reactivity and function for a wide range of applications.

Computational and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in predicting the molecular properties of 2-(Furan-2-yl)propan-1-amine. dergipark.org.trmdpi.com Methods such as DFT with the B3LYP hybrid functional and a 6-311G++(d,p) basis set are commonly used to optimize molecular geometry and calculate electronic properties. nih.govmaterialsciencejournal.org These calculations provide a foundational understanding of the molecule's intrinsic characteristics.

The electronic character of 2-(Furan-2-yl)propan-1-amine is primarily described by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The HOMO represents the ability of the molecule to donate electrons, while the LUMO signifies its capacity to accept electrons. nih.gov For this molecule, the HOMO is expected to be localized on the electron-rich furan (B31954) ring and the lone pair of the nitrogen atom in the amine group, indicating these are the primary sites for electrophilic attack. The LUMO, conversely, would be distributed across the molecule, representing potential sites for nucleophilic attack.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. nih.gov A smaller energy gap suggests higher polarizability and greater chemical reactivity. nih.gov Computational studies on similar furan derivatives and amines provide a framework for estimating these values. dergipark.org.trmaterialsciencejournal.org

| Parameter | Description | Typical Calculated Value (eV) |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.0 to -5.5 |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -0.5 to 0.0 |

| Energy Gap (ΔE) | LUMO-HOMO energy difference; indicates chemical reactivity | 5.5 to 6.0 |

Note: The values presented are illustrative and based on DFT calculations for structurally related furan and amine compounds.

From the calculated HOMO and LUMO energies, several global reactivity descriptors can be derived to quantify the chemical behavior of 2-(Furan-2-yl)propan-1-amine. mdpi.commaterialsciencejournal.org These parameters, including electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω), provide a comprehensive picture of the molecule's reactivity. nih.gov

Electronegativity (χ): Measures the molecule's ability to attract electrons.

Chemical Hardness (η): Indicates resistance to change in electron distribution. A molecule with a large HOMO-LUMO gap is considered "hard," while one with a small gap is "soft." nih.gov

Global Electrophilicity Index (ω): Quantifies the molecule's propensity to act as an electrophile.

Analysis of the molecular electrostatic potential (MEP) map further helps in predicting reactive sites. For 2-(Furan-2-yl)propan-1-amine, the MEP would show negative potential (red/yellow regions) around the oxygen atom of the furan ring and the nitrogen of the amine group, confirming these as sites for electrophilic attack. Positive potential (blue regions) would be located around the amine hydrogens, indicating sites susceptible to nucleophilic attack.

| Reactivity Parameter | Formula | Significance |

|---|---|---|

| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | Describes electron-attracting power |

| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | Measures resistance to charge transfer |

| Global Electrophilicity (ω) | μ2/2η (where μ ≈ -(EHOMO + ELUMO)/2) | Indicates electrophilic nature |

Conformational Analysis and Molecular Dynamics

The flexibility of the propan-1-amine side chain attached to the rigid furan ring allows the molecule to adopt various spatial arrangements or conformations.

Conformational analysis aims to identify the most stable three-dimensional structures of the molecule. By systematically rotating the single bonds in the propan-1-amine chain and calculating the potential energy at each step, an energy landscape can be generated. This landscape reveals the low-energy, preferred conformations. For 2-(Furan-2-yl)propan-1-amine, key rotations would be around the C(furan)-C(propyl) and subsequent C-C bonds of the side chain. Studies on similar furan-based structures show that interactions, such as intramolecular hydrogen bonding or steric hindrance, play a significant role in determining conformational preferences. researchgate.net The global minimum on the potential energy surface corresponds to the most stable conformer.

The energy landscape also provides information about the molecule's flexibility. The energy required to rotate from one stable conformation to another is known as the rotational barrier. researchgate.net High barriers indicate a rigid structure, while low barriers suggest greater flexibility. For 2-(Furan-2-yl)propan-1-amine, the rotation of the aminopropyl group relative to the furan ring is expected to have a relatively low energy barrier, allowing for conformational flexibility at room temperature. Molecular dynamics simulations can further explore this flexibility by simulating the molecule's movement over time, providing a dynamic view of its conformational transitions.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a vital tool for investigating the step-by-step pathways of chemical reactions. For 2-(Furan-2-yl)propan-1-amine, this can be applied to understand its participation in reactions such as N-acylation, oxidation of the furan ring, or reactions involving the amine group acting as a nucleophile.

By modeling the interaction of the molecule with a reactant, computational chemists can map the entire reaction coordinate. This involves identifying the structures of reactants, transition states, intermediates, and products. The calculation of activation energies (the energy barrier of the transition state) helps determine the feasibility and rate of a proposed mechanism. For instance, in a reaction where the amine group attacks an electrophile, modeling can confirm whether the reaction proceeds through a concerted or a stepwise mechanism. Theoretical studies on the reactions of other amines, such as their interaction with CO2, have successfully elucidated complex mechanisms, including the formation of zwitterionic intermediates and the role of solvent molecules, demonstrating the power of this approach. researchgate.net

Transition State Analysis and Reaction Pathway Predictions

Computational studies on furan derivatives often employ methods like Density Functional Theory (DFT) to map out potential reaction pathways and analyze the transition states involved. These investigations are crucial for predicting the feasibility and outcomes of chemical reactions.

For instance, theoretical studies on the formation of furan rings and their derivatives have elucidated complex reaction mechanisms. DFT calculations have been used to explore the reaction between pyridinium ylides and electron-deficient ethylenes, which can lead to furan derivatives. researchgate.net Such studies calculate the relative Gibbs free energies of intermediates and transition states to predict the most favorable reaction pathway. researchgate.net Analysis of the electron-localization function (ELF) can reveal the electronic characteristics of reactants and intermediates, explaining their reactivity. researchgate.net

In the context of synthesizing amines from furan-based compounds, computational models help predict the efficiency of different catalytic routes. The reductive amination of furanic aldehydes and ketones is a common pathway to produce amines. mdpi.com Theoretical models suggest this reaction typically proceeds through the formation of an imine intermediate, followed by its hydrogenation. mdpi.com The hydrogenation of the imine is often considered the rate-determining step. mdpi.com

Furthermore, computational models can predict side reactions. For example, during the synthesis of furan-based amines, side reactions such as direct hydrogenation of the furan ring, polymerization, or cyclization can occur. mdpi.comrsc.org Transition state analysis helps in understanding the energy barriers associated with these competing pathways, providing a basis for optimizing reaction conditions to favor the desired amine product. rsc.org The bioactivation of the furan ring itself, often initiated by epoxidation via cytochrome P450 enzymes, has also been modeled computationally to predict the formation of reactive intermediates like epoxides or cis-enediones. nih.gov

Table 1: Theoretical Data on Furan Derivative Reaction Pathways

| Study Focus | Computational Method | Key Findings |

|---|---|---|

| Furan derivative formation | M06-2X/6-31G(d,p) | Prediction of a thermodynamically controlled SNi-like reaction pathway over kinetically favored alternatives. researchgate.net |

| Reductive amination of furoin | DFT | An alcohol-imine intermediate was identified, with its preferential adsorption on the catalyst directing the hydrogenation towards the final alcohol-amine product. rsc.org |

Catalytic Mechanism Insights

Theoretical investigations provide deep insights into the mechanisms of catalytic reactions used to synthesize furan-containing amines. Heterogeneous catalysis is frequently employed for the conversion of biomass-derived furan compounds into valuable amines. mdpi.com

Computational studies have shed light on the structure-activity relationship of catalysts. For the reductive amination of furanic compounds, the choice of active metals, supports, and promoters is critical. mdpi.com DFT calculations on related systems, such as the amination of furoin over a Ru/Al₂O₃ catalyst, have shown how intermediates interact with the catalyst surface. rsc.org These calculations revealed that the preferential adsorption of the alcohol-imine intermediate on the ruthenium centers via its NH group directs the hydrogenation towards the desired alcohol-amine, minimizing the formation of by-products. rsc.org

The mechanism for the reductive amination of furanic aldehydes and ketones is generally accepted to involve two main steps:

Condensation of the carbonyl group with an amine source (like ammonia) to form an imine intermediate. mdpi.com

Hydrogenation of the imine intermediate to yield the amine product. mdpi.com

Catalyst design aims to favor the hydrogenation of the imine over competing reactions, such as the direct reduction of the initial carbonyl group or overalkylation of the resulting amine. mdpi.com Bifunctional catalysts, which possess both acidic sites to facilitate condensation and metal sites for hydrogenation, have been explored for these transformations. mdpi.com

Molecular Modeling and Docking Studies (Purely Theoretical without Biological Interpretation)

Molecular modeling and docking are computational techniques used to predict the conformation and interaction of a small molecule (ligand) within the binding site of a larger molecule, typically a protein. These studies are purely theoretical and focus on the physical and chemical principles governing molecular interactions.

Ligand-Protein Interactions (Theoretical Models)

Molecular docking simulations of furan derivatives provide detailed, albeit theoretical, models of how these ligands might interact with protein active sites. ijper.orgekb.eg These models are built using software like GLIDE, which employs a grid-based docking approach. ijper.org In a typical flexible docking protocol, the protein is held rigid while the ligand is allowed to explore various conformations within the binding pocket. ijper.org

The resulting models visualize potential non-covalent interactions between the ligand and amino acid residues of the protein. Common interactions observed in docking studies of furan-containing compounds include:

Hydrogen Bonds: Interactions between hydrogen bond donors and acceptors on the ligand and protein.

Hydrophobic Interactions: Favorable interactions between nonpolar groups, such as the furan ring or alkyl chains, and hydrophobic residues in the binding site.

Pi-Pi Stacking: Interactions between the aromatic furan ring and aromatic amino acid residues like Phenylalanine (PHE) and Tyrosine (TYR). ijper.org

Electrostatic Interactions: Attractive or repulsive forces between charged or polar groups on the ligand and protein. mdpi.com

For example, docking studies of furan-azetidinone hybrids identified pi-pi stacking interactions between the phenyl groups of the ligands and PHE and TYR residues at the active site of a model protein. ijper.org

Prediction of Binding Affinity (Computational Scoring)

A key output of molecular docking is a computational score that estimates the binding affinity between the ligand and the protein. ijper.org These scoring functions are empirical equations that account for various physical and chemical factors contributing to the binding energy.

The GlideScore (GScore) is one such empirical scoring function that incorporates terms for:

Lipophilic-lipophilic interactions. ijper.org

Hydrogen bonding. ijper.org

Penalties for rotatable bonds (to account for conformational entropy loss upon binding). ijper.org

Coulomb-van der Waals energies between the protein and ligand. ijper.org

Hydrophobic enclosure, which accounts for the displacement of water molecules. ijper.org

Table 2: Example of Theoretical Docking Scores for Furan Derivatives

| Compound Derivative | Target Protein (Example) | GScore (Theoretical) | Emodel (Theoretical) | Key Theoretical Interactions Observed |

|---|---|---|---|---|

| Furan-azetidinone 4e | Enoyl reductase | -9.195 | -73.407 | Pi-pi stacking with PHE 94, TYR 146. ijper.org |

2 Furan 2 Yl Propan 1 Amine As a Building Block in Complex Chemical Syntheses

Role in Natural Product Synthesis (Synthetic Intermediates)

Furan (B31954) derivatives are pivotal synthetic intermediates in the total synthesis of a diverse array of natural products. acs.orgresearchgate.net The furan ring can be viewed as a latent precursor to various other functionalities and ring systems, which can be unmasked or transformed at strategic points in a synthetic sequence. acs.org This versatility has been exploited in the synthesis of numerous biologically active compounds, including alkaloids and polyketides.

The furan nucleus can be strategically employed in cycloaddition reactions, such as the Diels-Alder reaction, to construct complex polycyclic frameworks. acs.org Furthermore, oxidative cleavage of the furan ring can provide access to 1,4-dicarbonyl compounds, which are themselves valuable intermediates for the synthesis of other carbocyclic and heterocyclic systems. acs.org While specific examples detailing the use of 2-(Furan-2-yl)propan-1-amine as a key building block in the total synthesis of a named natural product are not prevalent in the literature, the general utility of furan-containing amines and other derivatives is well-established. For instance, the synthesis of various alkaloids and other nitrogen-containing natural products often involves the introduction of an amine functionality, and a chiral furan-containing amine could serve as a valuable precursor in such endeavors.

Table 1: Examples of Furan Derivatives in Natural Product Synthesis

| Furan Derivative | Role in Synthesis | Type of Natural Product |

|---|---|---|

| Furfural (B47365) | Precursor to various functionalized furans | General |

| 2-Substituted Furans | Dienophile or diene in Diels-Alder reactions | Polycyclic natural products |

Precursor to Advanced Organic Materials and Polymers

The drive towards sustainable and bio-based materials has placed a significant emphasis on the use of renewable resources in polymer chemistry. Furan derivatives, particularly those that can be derived from biomass, are at the forefront of this research. magtech.com.cnresearchgate.net 2,5-Furandicarboxylic acid (FDCA), a key bio-based monomer derived from the oxidation of 5-hydroxymethylfurfural (B1680220) (HMF), has emerged as a promising renewable alternative to terephthalic acid in the production of polyesters and polyamides. magtech.com.cnresearchgate.netresearchgate.netmdpi.com

The incorporation of the furan ring into the polymer backbone can impart unique thermal and mechanical properties. magtech.com.cnresearchgate.net Polyamides synthesized from FDCA and various diamines have shown high thermal stability and excellent mechanical strength, making them potential candidates for engineering plastics. researchgate.netdtic.mil While the direct polymerization of 2-(Furan-2-yl)propan-1-amine into high-performance polymers is not widely reported, the principle of using furan-containing monomers is well-established. A diamine derivative of the furan family could potentially be used in polycondensation reactions with diacyl chlorides or dicarboxylic acids to produce novel polyamides with specific properties conferred by the pendant propyl group.

Table 2: Furan-Based Monomers for Polymer Synthesis

| Monomer | Polymer Type | Potential Properties |

|---|---|---|

| 2,5-Furandicarboxylic acid (FDCA) | Polyesters, Polyamides | High thermal stability, good mechanical properties |

| 2,5-Bis(hydroxymethyl)furan (BHMF) | Polyesters, Polyurethanes | Bio-based, potential for self-healing materials |

Applications in the Synthesis of Chiral Auxiliaries and Ligands

Asymmetric synthesis, the selective production of a single enantiomer of a chiral molecule, is of paramount importance in the pharmaceutical and fine chemical industries. nih.gov Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired stereochemistry has been established, the auxiliary can be removed and ideally recycled.

Furan-containing molecules, with their rigid and well-defined structures, are attractive scaffolds for the design of chiral ligands for asymmetric catalysis. researchgate.netbohrium.com The synthesis of C2-symmetric chiral furan-N,N'-dioxide ligands has been reported, demonstrating the utility of the furan core in creating a chiral environment around a metal center. researchgate.net While there are no specific reports on the use of 2-(Furan-2-yl)propan-1-amine as a chiral auxiliary, its chiral nature (if resolved into its enantiomers) makes it a potential candidate for such applications. The amine functionality could be used to attach the auxiliary to a substrate, and the furan ring could provide the necessary steric and electronic bias to control the stereoselectivity of a reaction.

Table 3: Concepts in Asymmetric Synthesis with Furan Derivatives

| Application | Description | Potential Role of 2-(Furan-2-yl)propan-1-amine |

|---|---|---|

| Chiral Ligand | A chiral molecule that coordinates to a metal catalyst to induce enantioselectivity. | As a precursor to a more complex chiral ligand. |

Intermediate in Multi-Component Reactions

Multi-component reactions (MCRs) are powerful synthetic tools in which three or more reactants combine in a single operation to form a complex product that contains substantial portions of all the starting materials. wikipedia.orgwikipedia.orgorganic-chemistry.org These reactions are highly atom-economical and can rapidly generate molecular diversity, making them particularly valuable in drug discovery and combinatorial chemistry. wikipedia.orgwikipedia.org

The Passerini and Ugi reactions are two of the most well-known isocyanide-based MCRs. wikipedia.orgwikipedia.org The Passerini reaction is a three-component reaction between a carboxylic acid, a carbonyl compound (aldehyde or ketone), and an isocyanide to form an α-acyloxy carboxamide. wikipedia.org The Ugi reaction is a four-component reaction involving an amine, a carbonyl compound, a carboxylic acid, and an isocyanide, which yields an α-acylamino amide. wikipedia.org